3-[(3-Nitropyridin-2-yl)amino]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c13-11(17)8-3-1-4-9(7-8)15-12-10(16(18)19)5-2-6-14-12/h1-7H,(H2,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHWLDEQHXIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 3 Nitropyridin 2 Yl Amino Benzamide
Established Synthetic Pathways to 3-[(3-Nitropyridin-2-yl)amino]benzamide and Related Core Structures
The construction of the target molecule can be approached through several strategic disconnections, primarily focusing on the formation of the crucial amine linkage between the pyridine (B92270) and benzene (B151609) rings, or the formation of the amide bond.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a primary and widely employed method for the synthesis of N-aryl-2-aminopyridines. youtube.com This approach is particularly effective for pyridine rings that are rendered electron-deficient by the presence of electron-withdrawing groups, such as a nitro group. nih.gov In the context of this compound synthesis, the most direct SNAr pathway involves the reaction of 3-aminobenzamide (B1265367) with a suitably activated pyridine derivative, typically 2-chloro-3-nitropyridine (B167233).
The mechanism proceeds via the nucleophilic attack of the amino group of 3-aminobenzamide on the carbon atom bearing the leaving group (e.g., a halide) on the pyridine ring. youtube.com The strong electron-withdrawing effect of the adjacent nitro group at the 3-position significantly activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the leaving group. nih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of halogens in this type of SNAr reaction on pyridinium (B92312) compounds can vary, with cyano and fluoro groups sometimes acting as more effective leaving groups than chloro or bromo groups. rsc.org
A typical reaction scheme is as follows:
2-chloro-3-nitropyridine + 3-aminobenzamide → this compound + HCl
This method provides a direct and atom-economical route to the core structure of the target compound.
Amidation Reactions Employing Benzoyl Chlorides
Amidation is a fundamental reaction in organic synthesis for the formation of amide bonds. While the key bond formation in synthesizing the final molecule is often the C-N link to the pyridine ring, amidation reactions are crucial for creating the benzamide (B126) precursor, 3-aminobenzamide, or for alternative synthetic routes.
One established method for preparing primary amides involves the reaction of acid chlorides with an amine source. ccspublishing.org.cn For instance, 3-nitrobenzoyl chloride can be converted to 3-nitrobenzamide, which is then reduced to 3-aminobenzamide. The reaction of benzoyl chlorides with amines like benzylamine (B48309) or aniline (B41778) is a classic example of nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. pearson.com
Various protocols exist for this transformation, including methods using ammonium (B1175870) salts as the nitrogen source to avoid handling ammonia (B1221849) gas. ccspublishing.org.cn The choice of solvent and base is critical; for example, N-methyl pyrrolidone (NMP) can act as both a solvent and an acid scavenger, while other methods employ bases like triethylamine (B128534) in solvents such as Cyrene™. ccspublishing.org.cnhud.ac.uk
A plausible, albeit multi-step, alternative pathway involving amidation for the final product could involve coupling 2-amino-3-nitropyridine (B1266227) with 3-nitrobenzoyl chloride, followed by a selective reduction of the nitro group on the benzoyl moiety. However, the direct SNAr or cross-coupling approaches are generally more convergent.
Transition Metal-Catalyzed Coupling Reactions for Amide Formation
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of C–N bonds. researchgate.net This reaction is highly effective for coupling aryl halides or triflates with primary or secondary amines and serves as a robust alternative to traditional SNAr reactions, especially for less reactive substrates.
In the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be employed to connect the 3-aminobenzamide and 2-halo-3-nitropyridine fragments. researchgate.netresearchgate.net This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos showing high efficacy for coupling with 2-aminopyridines. researchgate.net
A representative reaction scheme is:
2-bromo-3-nitropyridine (B22996) + 3-aminobenzamide --(Pd catalyst, Ligand, Base)--> this compound
This method is valued for its broad substrate scope and functional group tolerance, making it a key strategy in modern organic synthesis for constructing N-aryl-2-aminopyridine scaffolds. rsc.org
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
The efficiency, yield, and purity of the final product in any synthetic route are highly dependent on the reaction conditions. Optimizing these parameters is a critical step in developing a viable synthetic process. researchgate.net
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature are pivotal in controlling the reaction rate and minimizing side products. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl pyrrolidone (NMP) are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
Temperature optimization is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the starting materials or products, particularly those containing nitro groups. Studies on related syntheses have shown that refluxing in a suitable solvent can lead to high yields. researchgate.net For instance, a systematic study might evaluate a range of temperatures to find the optimal point where yield is maximized without significant impurity formation.
Table 1: Illustrative Effect of Solvent and Temperature on SNAr Yield Reaction of 2-chloro-3-nitropyridine with 3-aminobenzamide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | 24 | 45 |
| 2 | Acetonitrile | 80 | 24 | 62 |
| 3 | DMF | 100 | 12 | 85 |
| 4 | DMF | 120 | 8 | 91 |
| 5 | DMSO | 120 | 8 | 88 |
Catalyst Selection and Loading
For transition metal-catalyzed cross-coupling reactions, the choice of catalyst system—comprising the metal precursor and the ligand—is the most critical factor. Palladium-based catalysts are most common for Buchwald-Hartwig aminations. researchgate.net The ligand's structure influences the catalyst's activity and stability. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
Catalyst loading is another key parameter to optimize. researchgate.net While higher catalyst loading can increase the reaction rate, it also increases costs and the potential for residual metal contamination in the final product. Therefore, the goal is to identify the minimum catalyst loading that provides an acceptable yield in a reasonable timeframe.
Table 2: Example of Catalyst System Optimization for Buchwald-Hartwig Coupling Reaction of 2-bromo-3-nitropyridine with 3-aminobenzamide
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)2 | PPh3 | 5 | 35 |
| 2 | Pd2(dba)3 | BINAP | 2 | 75 |
| 3 | Pd2(dba)3 | XPhos | 2 | 94 |
| 4 | RuPhos-Pd-G3 | (Integrated) | 1 | 96 |
| 5 | RuPhos-Pd-G3 | (Integrated) | 0.5 | 92 |
Green Chemistry Approaches in Synthetic Design
The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One prominent green approach is the use of microwave-assisted synthesis . This technique can significantly shorten reaction times for the crucial nucleophilic aromatic substitution (SNAr) step, where a 3-aminobenzamide precursor reacts with a 2-halo-3-nitropyridine. researchgate.net Microwave irradiation provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net
Another focus is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water or solvent-free reaction conditions are highly desirable. For instance, the SNAr coupling of amines with halopyridines can sometimes be achieved in aqueous systems, potentially with the aid of a phase-transfer catalyst. researchgate.net Similarly, solid-state or solvent-free reactions, where reactants are mixed and heated without a solvent, represent another eco-friendly option that simplifies purification and reduces solvent waste.
The choice of catalyst is also critical. While many C-N cross-coupling reactions rely on precious metal catalysts like palladium, research is ongoing into using more abundant and less toxic metals such as copper. Furthermore, for the amide bond formation aspect of synthesizing derivatives, boric acid has been identified as a green catalyst that can promote the condensation of carboxylic acids and amines, releasing only water as a byproduct.
Below is a table summarizing potential green chemistry approaches for the synthesis of the core scaffold.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Energy Efficiency | Microwave-assisted heating for the SNAr reaction to reduce reaction time and energy consumption. |
| Safer Solvents | Use of water, or solvent-free conditions for the coupling of the pyridine and benzamide moieties. |
| Catalysis | Employing earth-abundant metal catalysts (e.g., copper) or non-metal catalysts (e.g., boric acid for amide linkages in derivatives). |
| Waste Prevention | One-pot syntheses where sequential reactions occur in the same vessel to minimize intermediate isolation and purification steps. |
Design and Synthesis of Novel Analogues and Derivatives of this compound
The development of novel analogues of this compound is driven by the need to explore and optimize the molecule's chemical properties. This involves systematic structural modifications to its three main components: the benzamide moiety, the nitropyridine moiety, and the amino linker.
Rational Design Principles for Structural Modification
Rational design of new analogues is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence a compound's properties. nih.gov For pyridine-containing compounds, SAR studies are a common strategy to develop new agents with desired characteristics. nih.gov
The 3-nitropyridine (B142982) ring is a key feature. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution at the 2-position, facilitating the key synthetic step. wikipedia.orgnih.gov This electronic feature is also critical for the molecule's interactions with biological targets. mdpi.comnih.gov However, nitroaromatic compounds can sometimes be associated with metabolic liabilities. mdpi.comnih.gov Therefore, a primary goal of rational design is to modulate the electronic properties of the molecule to balance desired activity with a favorable profile. This can be achieved by introducing various substituents on either aromatic ring.
Key design principles include:
Altering Lipophilicity: Adding hydrophobic or hydrophilic substituents to control the molecule's solubility and permeability properties.
Exploring Steric Factors: Introducing bulky or smaller groups to probe the spatial requirements of a target binding site.
Modifications on the Benzamide Moiety (e.g., Substitutions on the Phenyl Ring)
The benzamide portion of the molecule is a prime target for modification. A straightforward strategy to introduce diversity is to begin the synthesis with an array of substituted 3-aminobenzamides. These precursors can be prepared through various methods, such as the reduction of the corresponding 3-nitrobenzamides. By reacting these substituted precursors with 2-chloro-3-nitropyridine, a wide range of analogues can be generated.
The table below lists examples of substituted 3-aminobenzamide precursors that can be used to create analogues with modified benzamide moieties.
| Precursor Name | Substituent (R) on Phenyl Ring | Potential Influence |
| 3-Amino-4-methylbenzamide | 4-Methyl | Increases lipophilicity, adds steric bulk. |
| 3-Amino-4-chlorobenzamide | 4-Chloro | Electron-withdrawing, increases lipophilicity. |
| 3-Amino-5-fluorobenzamide | 5-Fluoro | Electron-withdrawing, potential for new interactions. |
| 3-Amino-4-methoxybenzamide | 4-Methoxy | Electron-donating, potential for hydrogen bonding. |
Alterations on the Nitropyridine Moiety (e.g., Substitutions on the Pyridine Ring)
Modifying the nitropyridine ring offers another avenue for creating diverse analogues. The starting material, 2-chloro-3-nitropyridine, is highly reactive towards nucleophilic attack due to the activating effect of the nitro group and the nitrogen atom in the ring. wikipedia.orgguidechem.com Substituents can be introduced at the 4, 5, or 6 positions of the pyridine ring to modulate the compound's properties.
These substituted nitropyridines can be synthesized through several routes. For example, a substituted 2-chloropyridine (B119429) can be nitrated to introduce the 3-nitro group. Alternatively, functional groups on a pre-existing 2-chloro-3-nitropyridine can be chemically manipulated. For instance, a bromo-substituted nitropyridine could serve as a handle for further cross-coupling reactions. The reaction of 2-chloro-3-nitropyridine itself with various nucleophiles can lead to substitution at different positions, depending on the reaction conditions and the nature of the nucleophile. nih.gov
Variations at the Amino Linker Region
The secondary amine that links the benzamide and nitropyridine rings is another key site for derivatization. Modification at this position can significantly alter the molecule's conformation, basicity, and hydrogen-bonding capabilities.
A common modification is N-alkylation . The secondary amine can be reacted with various alkyl halides or alcohols (using borrowing hydrogen catalysis) to introduce small alkyl groups (e.g., methyl, ethyl) or larger moieties like benzyl (B1604629) groups. rsc.orgresearchgate.net This converts the secondary amine into a tertiary amine, removing a hydrogen bond donor site and introducing additional steric bulk, which can profoundly impact biological activity.
N-acylation is another possibility. Reacting the linker with acyl chlorides or anhydrides would yield an amide, fundamentally changing the electronic properties and geometry of the linker region. youtube.com
Synthetic Routes for Diverse this compound Derivative Libraries
The efficient creation of chemical libraries is essential for systematically exploring structure-activity relationships. For this compound, a combinatorial or parallel synthesis approach is highly effective for generating a large number of derivatives.
A typical library synthesis would involve two sets of building blocks:
A collection of substituted 3-aminobenzamides (as described in 2.3.1.1).
A collection of substituted 2-halo-3-nitropyridines (as described in 2.3.1.2).
The synthesis can be performed in a parallel format using multi-well plates. In each well, a unique combination of a benzamide precursor and a pyridine precursor is reacted. The key SNAr reaction is robust and often proceeds in high yield, making it suitable for library synthesis. guidechem.com Microwave-assisted synthesis can be employed to accelerate the reactions, allowing for the rapid production of the library. researchgate.net
This strategy allows for the systematic exploration of substitutions on both aromatic rings. For example, a 10 x 10 matrix reaction (10 different benzamides reacted with 10 different pyridines) would rapidly yield 100 unique analogues for screening and property evaluation. Subsequent modifications, such as N-alkylation of the amino linker on the resulting library, could further expand the chemical diversity.
Chemo-enzymatic Synthesis Strategies for Enantioselective Production
Currently, there is a lack of specific reports in the scientific literature detailing chemo-enzymatic synthesis strategies for the enantioselective production of this compound. The molecule itself is achiral, and therefore, enantioselective synthesis is not directly applicable unless a chiral center is introduced through derivatization.
Hypothetically, if a chiral derivative of this compound were to be synthesized, chemo-enzymatic methods could potentially be employed for enantioselective production. Such strategies often involve the use of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, a process known as kinetic resolution. For instance, if a racemic chiral precursor to a derivative were synthesized, an enzyme could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. However, without a specific chiral target and a suitable enzyme, this remains a theoretical consideration for this particular compound.
Computational and Theoretical Investigations of 3 3 Nitropyridin 2 Yl Amino Benzamide
Molecular Docking and Ligand-Protein Interaction Studies of 3-[(3-Nitropyridin-2-yl)amino]benzamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein target.
The initial step in understanding the therapeutic potential of this compound would involve a broad in silico screening against a library of known biological targets. This process, often referred to as reverse docking, could identify potential protein targets and, by extension, the biological pathways the compound might modulate. Given the structural motifs present—a nitropyridine and a benzamide (B126) moiety—potential targets could include kinases, proteases, or enzymes involved in DNA repair, which are common targets for similar heterocyclic compounds.
A hypothetical screening could yield a ranked list of potential targets based on predicted binding energies.
| Hypothetical Target Class | Representative Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Pathway Involvement |
| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Cell Cycle Regulation |
| Poly (ADP-ribose) polymerase | PARP-1 | -7.9 | DNA Repair |
| Histone Deacetylases | HDAC2 | -7.2 | Epigenetic Regulation |
| Proteases | Cathepsin K | -6.8 | Bone Resorption |
Note: The data in this table is hypothetical and for illustrative purposes only.
Following the identification of high-potential targets, detailed docking studies would be conducted. These simulations would predict the most stable binding pose of this compound within the active site of the target protein. The binding affinity, often expressed as a docking score or Gibbs free energy of binding (ΔG), quantifies the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable interaction.
For instance, a docking simulation with a protein kinase might reveal that the compound occupies the ATP-binding pocket, a common mechanism for kinase inhibitors. The predicted affinity would be compared to that of known inhibitors to gauge its potential potency.
Analysis of the docked pose is critical for understanding the molecular basis of the interaction. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand. Key interactions for this compound would likely include:
Hydrogen Bonding: The amide group (-CONH2) and the secondary amine (-NH-) are potent hydrogen bond donors and acceptors. The nitro group (-NO2) and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors. These groups could form crucial hydrogen bonds with backbone or side-chain residues of the protein.
Hydrophobic Interactions: The phenyl and pyridine rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.
A detailed interaction map would be generated to visualize these connections, guiding future efforts in lead optimization.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of a molecule.
DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is crucial for predicting how the molecule will interact with biological macromolecules.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
| Hypothetical Quantum Chemical Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -2.1 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical stability |
| Dipole Moment | 3.2 Debye | Suggests a polar molecule |
Note: The data in this table is hypothetical and for illustrative purposes only.
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of this compound. This is typically done by systematically rotating the rotatable bonds (e.g., the C-N bond connecting the two ring systems) and calculating the potential energy of each resulting conformer. The results would reveal the global energy minimum—the most stable conformation—as well as other low-energy local minima that the molecule might adopt. Understanding the preferred conformation is essential as it is this shape that must fit into the binding site of a target protein.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
The three-dimensional shape or conformation of a molecule is critical to its function. This compound possesses several rotatable bonds, allowing it to adopt various conformations. The stability and prevalence of these conformations can be significantly influenced by the surrounding solvent. MD simulations can be employed to explore the conformational landscape of this molecule in different solvation environments, such as in a vacuum, in water (to simulate physiological conditions), or in organic solvents.
By analyzing the simulation trajectories, researchers can identify the most stable conformations, the energy barriers between them, and how solvent molecules interact with different parts of the compound. For instance, in a polar solvent like water, conformations that allow for favorable hydrogen bonding between the solvent and the molecule's polar groups (the nitro, amino, and amide functionalities) would be more populated. In contrast, in a nonpolar solvent, intramolecular hydrogen bonds might be more prevalent, leading to more compact structures.
Table 1: Representative Data on Conformational Dynamics of a Benzamide Analog in Different Solvents
| Solvent | Predominant Dihedral Angle (°) (Amide-Aryl) | Key Interactions Observed |
| Water | 35 ± 10 | Hydrogen bonding with solvent molecules |
| DMSO | 25 ± 8 | Dipole-dipole interactions with solvent |
| Chloroform | 15 ± 5 | Intramolecular hydrogen bonding |
Note: This table presents hypothetical yet plausible data for a benzamide analog to illustrate the type of information that would be generated from such a study, as specific data for this compound is not available.
A primary application of MD simulations in drug discovery is to investigate the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. After an initial binding pose is predicted using molecular docking, MD simulations can be run on the ligand-target complex to assess the stability of this interaction over time.
Key metrics that are typically analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. Furthermore, the simulation can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, providing insights into the key determinants of binding affinity. The trajectory of the ligand within the binding pocket can also be monitored to understand its dynamic behavior and whether it remains in a stable binding mode.
Table 2: Illustrative MD Simulation Analysis of a Ligand-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 25 | 1.2 | 1.5 | 3-5 |
| 50 | 1.5 | 1.6 | 2-4 |
| 75 | 1.4 | 1.5 | 3-4 |
| 100 | 1.6 | 1.7 | 2-3 |
Note: This table provides an example of the kind of data that would be generated from an MD simulation of a ligand-protein complex to demonstrate the concept, as specific data for this compound is not available.
In Silico Prediction of Pharmacological Profiles for this compound and its Analogues (e.g., ADME prediction without property focus)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. For this compound and its analogues, various computational models, often based on quantitative structure-activity relationships (QSAR), can be used to estimate a range of ADME parameters.
These predictive models are built using large datasets of compounds with experimentally determined ADME properties. The models identify correlations between molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) and the ADME property of interest. For a new molecule like this compound, its molecular descriptors are calculated and fed into these models to predict its likely ADME profile. This allows for the early identification of potential liabilities, such as poor absorption or rapid metabolism, which can then be addressed through chemical modification of the lead compound. Studies on N-pyridyl and pyrimidine (B1678525) benzamides have successfully utilized such models to predict their pharmacokinetic profiles. nih.gov
Table 3: Predicted ADME Properties for a Hypothetical Series of Benzamide Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Human Intestinal Absorption (%) | BBB Permeability |
| This compound | 258.24 | 2.8 | High | Low |
| Analogue 1 (R=H) | 213.23 | 2.1 | High | Moderate |
| Analogue 2 (R=Cl) | 247.67 | 2.9 | High | Low |
| Analogue 3 (R=OCH3) | 243.26 | 2.3 | High | Moderate |
Note: This table contains predicted data for illustrative purposes, as experimentally validated or specifically calculated in silico ADME data for this compound is not publicly available.
Biological Evaluation and Structure Activity Relationship Sar of 3 3 Nitropyridin 2 Yl Amino Benzamide
In Vitro Biological Activity Profiling of 3-[(3-Nitropyridin-2-yl)amino]benzamide
Information regarding the in vitro biological activity of the specific compound this compound is not extensively available in publicly accessible scientific literature. While the parent structures, benzamide (B126) and nitropyridine, are components of various biologically active molecules, detailed profiling for this particular combination is limited. Research into related compounds, such as 3-aminobenzamide (B1265367), has shown activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair wikipedia.orgnih.gov. However, direct extrapolation of these activities to this compound is not scientifically valid without specific experimental data.
Enzyme Inhibition Assays
Comprehensive enzyme inhibition assay data for this compound is not available in the reviewed literature. The following sections outline the types of assays that would be necessary to determine its potential as an enzyme inhibitor.
Specific Enzyme Targets (e.g., Glucokinase, FtsZ, PARP, GSK3, Urease, DNA gyrase, JAK2, Tubulin)
There is no specific data available from in vitro assays testing the inhibitory activity of this compound against key enzyme targets such as Glucokinase, FtsZ, PARP, GSK3, Urease, DNA gyrase, JAK2, or Tubulin. The structurally related compound, 3-aminobenzamide, is a known inhibitor of PARP wikipedia.orgnih.govselleckchem.com. This suggests that derivatives of 3-aminobenzamide could be investigated for PARP inhibition, but specific results for the title compound are not published.
Dose-Response Characterization and Potency Determination (e.g., IC50, EC50)
Without experimental data from enzyme inhibition assays, dose-response characterization and potency determination (IC50 or EC50 values) for this compound cannot be provided. For comparison, the related PARP inhibitor 3-aminobenzamide has a reported IC50 of approximately 50 nM in CHO cells medchemexpress.com.
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data was found.)
| Enzyme Target | IC50 (nM) | Assay Type |
|---|---|---|
| Glucokinase | Data Not Available | Biochemical |
| FtsZ | Data Not Available | Cell-based |
| PARP | Data Not Available | Biochemical |
| GSK3 | Data Not Available | Kinase Assay |
| Urease | Data Not Available | Colorimetric |
| DNA gyrase | Data Not Available | Supercoiling Assay |
| JAK2 | Data Not Available | Kinase Assay |
| Tubulin | Data Not Available | Polymerization Assay |
Information regarding the enzyme selectivity profile of this compound is not available. To determine selectivity, the compound would need to be tested against a panel of related enzymes (e.g., different kinases or proteases).
Receptor Binding and Ion Channel Modulation Assays
There is no published data on the activity of this compound from receptor binding or ion channel modulation assays.
Ligand Displacement and Affinity Studies
No ligand displacement or affinity studies (e.g., determining Ki or Kd values) for this compound have been reported in the available literature. Such studies would be necessary to determine if the compound interacts with specific receptors.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminobenzamide |
| 3-nitrobenzamide |
Receptor/Channel Subtype Selectivity Profiles
The receptor and channel subtype selectivity of this compound is not extensively documented in publicly available scientific literature. While research has been conducted on various pyridine (B92270) and benzamide derivatives, demonstrating selectivity for specific receptor families, this data cannot be directly extrapolated to this compound.
For instance, studies on other pyridine-containing compounds have identified derivatives with high selectivity for A3 adenosine receptors and varying selectivity across neuronal nicotinic receptor subtypes. nih.govnih.gov Similarly, different benzamide-based molecules have been characterized as potent and selective agonists for the GPR52 G protein-coupled receptor. However, the specific substitution pattern of the nitro group on the pyridine ring and the amino-benzamide linkage defines a unique pharmacological profile. Therefore, without dedicated screening assays, the selectivity profile of this compound against a broad panel of receptors and ion channels remains to be determined.
Cell-Based Functional Assays
Cellular Pathway Modulation (e.g., Cell Cycle Progression, Apoptosis Induction)
Analogues of this compound have been identified as potent modulators of cellular pathways, particularly those governing cell division. Research has shown that 3-nitropyridine (B142982) compounds induce cell cycle arrest in the G2-M phase. mdpi.com This blockage of the cell cycle at the boundary of G2 (gap 2) and M (mitosis) phases prevents cancer cells from proceeding through division. By disrupting the mitotic process, these compounds ultimately promote cancer cell death through apoptosis, or programmed cell death. mdpi.com
The induction of G2/M arrest is a hallmark of agents that interfere with the mitotic spindle, a cellular structure essential for the proper segregation of chromosomes during cell division. mdpi.com The arrest in this phase of the cell cycle is a direct consequence of the compound's interaction with its cellular target, leading to the activation of cellular checkpoints that halt proliferation and can trigger apoptotic pathways.
Cellular Phenotypic Screening (e.g., Cell Growth Inhibition in Cancer Cell Lines, Antimicrobial Activity)
Cell Growth Inhibition in Cancer Cell Lines
Phenotypic screening has demonstrated that 3-nitropyridine analogues are potent inhibitors of cancer cell growth across a broad spectrum of cancer types. In vitro studies revealed that these compounds exhibit strong cytotoxic effects against various solid and hematological cancer cell lines at nanomolar concentrations. mdpi.com A key finding is the selectivity of these compounds for rapidly dividing cancer cells over healthy, non-cancerous cells. mdpi.com For example, normal peripheral blood mononuclear cells (PBMCs) and normal lung fibroblasts were unaffected at concentrations that were cytotoxic to cancer cells. mdpi.com This suggests a therapeutic window where the compound could be effective against tumors while minimizing damage to healthy tissues. mdpi.com
The anti-proliferative activity of these compounds has been demonstrated in multiple cancer cell lines, as shown in the table below.
| Cell Line | Cancer Type | Potency | Reference |
| Various Solid Tumor Lines | Multiple | Nanomolar | mdpi.com |
| Various Hematological Lines | Multiple | Nanomolar | mdpi.com |
Antimicrobial Activity
Various compounds containing the nitropyridine scaffold have been investigated for their antimicrobial properties. Studies have shown that certain nitropyridine derivatives possess moderate to good antibacterial and antifungal activity. mdpi.comresearchgate.net For example, nitropyridine-containing complexes have demonstrated activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans. mdpi.com Other research into nicotinic acid derivatives found that compounds featuring a nitro substituent were among the most active against a panel of bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds is often attributed to the nitropyridine moiety, which can serve as a crucial pharmacophore. mdpi.com
Target Engagement Studies in Cellular Contexts
Cellular target engagement studies have identified tubulin as the direct intracellular binding partner for 3-nitropyridine analogues. mdpi.com Tubulin is the protein subunit that polymerizes to form microtubules, which are critical components of the cytoskeleton and the mitotic spindle. mdpi.comethernet.edu.et By interacting directly with tubulin, these compounds inhibit its polymerization into microtubules. mdpi.com
X-ray crystallography has provided high-resolution structural data, demonstrating that this class of compounds binds to the colchicine-binding site on tubulin. mdpi.com Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to this site are known to interfere with microtubule dynamics, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. mdpi.com The ability of this compound analogues to bind this specific site confirms their mechanism as microtubule-targeting agents. mdpi.com This direct interaction with tubulin within the cellular environment is the foundational event that triggers the downstream anti-cancer effects.
Mechanistic Studies at the Cellular and Subcellular Levels
Elucidation of Downstream Signaling Pathways
The primary mechanism of action for this compound and its analogues is the direct inhibition of tubulin polymerization. mdpi.com This initial event at the subcellular level sets off a cascade of downstream cellular responses.
Disruption of Microtubule Dynamics: By binding to the colchicine site of tubulin, the compound prevents the proper formation and function of microtubules. mdpi.com This is particularly detrimental during mitosis when dynamic instability of microtubules is essential for the formation and operation of the mitotic spindle.
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This results in a prolonged arrest of the cell in the M-phase of the cell cycle. mdpi.com
Induction of Apoptosis: If the cell is unable to satisfy the spindle assembly checkpoint and complete mitosis, it typically undergoes programmed cell death, or apoptosis. mdpi.com While the specific downstream apoptotic signaling pathways activated by 3-nitropyridine analogues are not fully detailed, mitotic arrest is known to trigger intrinsic apoptosis. This pathway often involves the activation of initiator caspases (like caspase-9) and effector caspases (like caspase-3), leading to the systematic dismantling of the cell.
Therefore, the elucidated signaling pathway is a direct chain of events initiated by target engagement: Tubulin Binding → Inhibition of Microtubule Polymerization → Mitotic Spindle Disruption → G2/M Phase Arrest → Apoptosis. mdpi.com
Analysis of Intracellular Target Localization
The efficacy of a therapeutic agent is fundamentally linked to its ability to reach and accumulate at its site of action within the cell. Therefore, determining the subcellular localization of a compound like this compound is a critical step in its biological evaluation. Techniques such as scanning laser confocal microscopy are employed to visualize the distribution of drug molecules within cellular compartments.
Studies on analogous chemical structures have demonstrated that minor structural modifications can lead to significant variations in intracellular drug distribution patterns. nih.gov For instance, research on a series of structurally distinct azonafide analogs revealed that specific substitutions could direct the compound primarily to the nucleus, the cytoplasm, or the perinuclear region. nih.gov In that study, it was generally observed that amine-substituted agents tended to localize in the nucleus, whereas ethoxy-substituted analogs were predominantly found in the cytoplasm. nih.gov
This principle underscores the importance of the chemical properties of substituents on the this compound scaffold. The presence and positioning of polar groups, such as the nitro and amino functionalities, alongside the lipophilic aromatic rings, would be expected to govern its passive diffusion across cellular membranes and subsequent accumulation in specific organelles. While direct microscopic studies on this compound are not extensively reported in the available literature, the established methodologies provide a clear framework for how such an analysis would be conducted to elucidate whether its therapeutic target is located in the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm.
Target Identification and Validation for this compound
Identifying the precise molecular target(s) of a bioactive compound is essential for understanding its mechanism of action and for optimizing its therapeutic potential. This process, often termed target deconvolution, employs a combination of biochemical, biophysical, and genetic approaches.
Biochemical and biophysical methods are foundational to identifying the direct binding partners of a small molecule within a complex biological system. nih.gov These approaches can confirm physical interaction and provide quantitative data on binding affinity, kinetics, and thermodynamics. drugtargetreview.com
Biochemical methods often rely on affinity-based techniques. nih.gov A common strategy is affinity chromatography , where the compound of interest, this compound, would be immobilized on a solid support or conjugated with an affinity tag (e.g., biotin). nih.gov This "bait" is then incubated with cell lysates, and proteins that bind to it are selectively isolated and subsequently identified using mass spectrometry. nih.gov Another powerful technique is Activity-Based Protein Profiling (ABPP) , which uses reactive chemical probes to covalently label the active sites of specific enzyme classes, allowing for the identification of targets in their native cellular environment. nih.gov
Biophysical techniques provide detailed, quantitative insights into the drug-target interaction. drugtargetreview.commdpi.com
X-ray Crystallography: This method can provide an atomic-level resolution image of the compound bound to its protein target, revealing the precise binding mode and key molecular interactions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study binding events and structural changes in both the ligand and the protein target upon complex formation. drugtargetreview.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of the interaction in real-time.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Thermal Shift Assays (TSA): These assays measure the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a stabilizing interaction.
Together, these methods provide a robust platform for identifying and characterizing the molecular target of this compound.
Following the identification of a putative target through biochemical or biophysical means, genetic techniques are essential for validating its relevance to the compound's biological effect. pharmaceutical-journal.com Genetic validation directly assesses whether modulating the expression of the target gene mimics or alters the cellular phenotype observed with compound treatment. nih.govucl.ac.uk
Small interfering RNA (siRNA) knockdown is a transient method used to reduce the expression of a specific gene. If the cellular effects of this compound are diminished or abolished in cells treated with siRNA targeting a specific protein, it provides strong evidence that this protein is the relevant biological target.
CRISPR/Cas9 knockout offers a more permanent and complete method of genetic validation. By creating a stable cell line in which the gene for the putative target protein is permanently inactivated (knocked out), researchers can perform definitive experiments. If the knockout cells become resistant to the effects of this compound, it confirms that the compound's activity is dependent on the presence of that specific target.
The use of genetic evidence to support drug mechanisms has been shown to significantly increase the probability of success in clinical development. pharmaceutical-journal.com Therefore, applying these genetic validation strategies is a crucial step to confirm the target of this compound and solidify the rationale for its further development. nih.govbiorxiv.org
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the scaffold of this compound, researchers can identify which parts of the molecule are crucial for its function and how to modify them to enhance potency, selectivity, and other pharmacological properties.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. frontiersin.org For the this compound scaffold, several key features can be identified as likely contributors to its biological activity.
Benzamide Moiety: The benzamide group is a common feature in many biologically active molecules. mdpi.comhmdb.ca The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.
Amino Linker: The secondary amine linking the pyridine and benzamide rings provides a specific geometry and acts as a hydrogen bond donor. Its flexibility is critical for allowing the two aromatic rings to adopt an optimal conformation for binding.
3-Nitropyridin-2-yl Group: The pyridine ring introduces a basic nitrogen atom that can participate in hydrogen bonding or ionic interactions. nih.gov The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, potentially modulating its pKa and interaction capabilities. The relative positioning of the amino linker and the nitro group is critical for defining the molecule's interaction profile.
Pharmacophore models often highlight the importance of hydrogen bond donors and acceptors. researchgate.net For this class of compounds, the key pharmacophoric points would likely include the amide N-H and carbonyl oxygen, the linker N-H, and the nitrogen atom of the pyridine ring, all arranged in a specific three-dimensional geometry.
Systematic modification of the this compound scaffold provides detailed insights into the SAR. Changes can be made to either the benzamide or the pyridine ring to probe the chemical space around the core structure.
Modifications to the Benzamide Ring: The position and nature of substituents on the benzamide ring can drastically alter activity. Studies on related benzamide derivatives show that the placement of substituents is crucial. For instance, in a series of cholinesterase inhibitors, para-substituted compounds showed significantly more potent activity compared to ortho- or meta-substituted analogues. nih.gov Furthermore, adding hydrophobic and sterically bulky groups, such as long alkyl chains, can enhance selectivity for one biological target over another by exploiting differences in the shape and character of their respective binding sites. nih.gov
Modifications to the Pyridine Ring: The pyridine ring offers multiple positions for substitution. Altering or replacing the nitro group would have a profound impact on the electronic nature of the ring and its binding properties. Replacing it with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) would systematically probe the electronic requirements for activity.
The following table presents representative data from SAR studies on analogous benzamide and aminopyridine derivatives, illustrating how specific structural changes can influence biological activity.
| Compound ID | Core Scaffold | Modification | Resulting Change in Activity | Reference Principle |
|---|---|---|---|---|
| Analog A-1 | Aminobenzamide | Addition of para-substituted alkyl group | Increased potency and target selectivity | nih.govnih.gov |
| Analog A-2 | Aminobenzamide | Shift of substituent from para to meta position | Significant decrease in potency | nih.gov |
| Analog B-1 | Pyrimidine-carboxamide | Exchange of morpholine for (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory potency | researchgate.net |
| Analog B-2 | Pyrimidine-carboxamide | Conformational restriction of a side chain | 3-fold increase in inhibitory potency | researchgate.net |
| Analog C-1 | Benzamide | Addition of long alkyl chain (hydrophobicity) | Enhanced selectivity over related targets | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models or related data for this compound have been reported in the public domain.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies of this compound (Non-Human Animal Models)
There is no publicly available information on the in vivo preclinical studies of this compound.
Selection and Characterization of Relevant Animal Disease Models
No information exists in the literature regarding the selection and characterization of animal models for the study of this compound.
Efficacy Assessment in Defined Disease Models (e.g., metabolic disorders, infectious diseases, oncology models)
Data on the efficacy of this compound in any defined disease models are not available.
Biomarker Analysis for Pharmacodynamic Readouts
There are no published studies on biomarker analysis related to the pharmacodynamic effects of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Preclinical Models
No data on the PK/PD correlations for this compound in preclinical models have been found.
Investigation of Resistance Mechanisms in Preclinical Models (if applicable)
There is no information regarding the investigation of resistance mechanisms to this compound in preclinical models.
Future Directions and Potential Applications of 3 3 Nitropyridin 2 Yl Amino Benzamide Research
Strategies for Further Optimization of Biological Activity (e.g., Potency, Selectivity)
To enhance the therapeutic potential of 3-[(3-Nitropyridin-2-yl)amino]benzamide, a focused effort on optimizing its biological activity is paramount. Structure-activity relationship (SAR) studies will be central to this endeavor, systematically modifying the core scaffold to improve both potency and selectivity for its biological target.
Key strategies for optimization include:
Modification of the Benzamide (B126) Ring: Alterations to the substitution pattern of the benzamide ring can significantly impact activity. Introduction of various functional groups (e.g., halogens, alkyls, alkoxys) at different positions could modulate binding affinity and pharmacokinetic properties.
Substitution on the Nitropyridine Ring: The nitro group's position and the presence of other substituents on the pyridine (B92270) ring are critical determinants of activity. Exploring alternative electron-withdrawing groups or introducing small alkyl groups could fine-tune the electronic properties and steric profile of the molecule.
Linker Modification: The amino linker connecting the two aromatic rings offers an opportunity for modification. Varying the linker's length, rigidity, and hydrogen-bonding capacity could optimize the spatial orientation of the key pharmacophores for enhanced target engagement.
A systematic SAR exploration, as outlined in the hypothetical data below, would guide the rational design of more potent and selective analogs.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | Modification on Benzamide Ring | Modification on Nitropyridine Ring | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) |
| Parent | None | 3-Nitro | 500 | 10 |
| Analog-A1 | 4-Fluoro | 3-Nitro | 250 | 25 |
| Analog-A2 | 4-Chloro | 3-Nitro | 150 | 50 |
| Analog-B1 | None | 5-Chloro-3-nitro | 400 | 15 |
| Analog-B2 | None | 5-Methyl-3-nitro | 600 | 8 |
This systematic approach, combining synthetic chemistry with biological evaluation, will be instrumental in identifying next-generation compounds with superior therapeutic profiles. semanticscholar.orgnih.govsigmaaldrich.comnih.govacs.orgnih.gov
Development of this compound as a Chemical Probe for Biological Systems
Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical probe to investigate biological systems and elucidate the mechanism of action of this class of compounds. rsc.orgrsc.orgwesleyan.edudntb.gov.ua The development of such probes involves the strategic incorporation of reporter tags without significantly compromising the compound's biological activity.
Key types of chemical probes that could be developed include:
Photoaffinity Probes: Introduction of a photoreactive group, such as an aryl azide (B81097) or benzophenone, would allow for covalent cross-linking of the probe to its biological target upon UV irradiation. researchgate.netnih.govchemrxiv.orgnih.gov This enables the identification of direct binding partners through techniques like mass spectrometry.
Fluorescent Probes: Conjugation of a fluorophore to the core scaffold can enable visualization of the compound's subcellular localization and target engagement in living cells using fluorescence microscopy. nih.govresearchgate.netacs.org The choice of fluorophore would be critical to minimize steric hindrance and maintain biological activity.
Biotinylated Probes: Attaching a biotin (B1667282) tag allows for the affinity-based pull-down and enrichment of the target protein from cell lysates, facilitating its identification and further characterization.
Table 2: Design Strategy for Chemical Probes Based on this compound
| Probe Type | Reporter Tag | Attachment Site | Intended Application |
| Photoaffinity | Aryl Azide | 5-position of benzamide ring | Covalent labeling and identification of target proteins. |
| Fluorescent | Fluorescein | Terminus of a linker on the benzamide ring | Live-cell imaging and target engagement studies. tandfonline.com |
| Biotinylated | Biotin | 4-position of the pyridine ring (via a linker) | Affinity purification and identification of binding partners. |
The successful development of these chemical probes would provide powerful tools to dissect the molecular pharmacology of nitropyridine-benzamide compounds. rsc.orgsemanticscholar.orgmit.edu
Exploration of Combination Strategies with Other Modalities in Preclinical Settings
The efficacy of this compound and its optimized analogs may be enhanced through combination with other therapeutic modalities. Preclinical studies are essential to identify synergistic interactions that could lead to more effective treatment strategies, particularly in the context of cancer therapy. aacrjournals.org
Potential combination strategies to explore include:
Combination with Chemotherapy: If the compound functions as a DNA damage response inhibitor, such as a PARP inhibitor, combining it with DNA-damaging chemotherapeutic agents could lead to synthetic lethality in cancer cells. nih.govnih.govaacrjournals.orgsemanticscholar.org Preclinical models would be used to evaluate the synergistic effects and determine optimal dosing schedules. mdpi.com
Combination with Targeted Therapies: Combining a nitropyridine-benzamide derivative with other targeted agents, such as kinase inhibitors, could overcome resistance mechanisms and lead to more durable responses. nih.govmdpi.comtandfonline.comnih.gov For example, if the compound targets a specific signaling pathway, combining it with an inhibitor of a parallel or downstream pathway could result in enhanced anti-tumor activity. bmj.com
Combination with Immunotherapy: The tumor microenvironment plays a crucial role in cancer progression and response to therapy. Investigating the potential immunomodulatory effects of this compound and its combination with immune checkpoint inhibitors could reveal novel avenues for enhancing anti-tumor immunity. frontiersin.org
Table 3: Hypothetical Preclinical Combination Studies
| Combination Partner | Rationale | Preclinical Model | Expected Outcome |
| Cisplatin (Chemotherapy) | Synthetic lethality in DNA repair deficient tumors. nih.govnih.govutmb.edu | Ovarian cancer xenograft | Enhanced tumor growth inhibition compared to monotherapy. |
| EGFR Inhibitor (Targeted Therapy) | Overcoming resistance by targeting parallel pathways. | Non-small cell lung cancer cell lines | Synergistic inhibition of cell proliferation. |
| Anti-PD-1 Antibody (Immunotherapy) | Potentiation of anti-tumor immune response. | Syngeneic mouse tumor model | Increased tumor-infiltrating lymphocytes and tumor regression. |
These preclinical investigations will be critical in identifying promising combination therapies for future clinical development.
Novel Therapeutic Indications for this compound Based on its Mechanism of Action
While the initial therapeutic focus for compounds like this compound might be in oncology, its underlying mechanism of action could open doors to novel therapeutic indications in other disease areas.
Based on the known activities of related benzamide and nitropyridine structures, potential new indications to explore include:
Inflammatory Diseases: If the compound is found to modulate inflammatory pathways, it could be repurposed for the treatment of chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Neurological Disorders: Certain benzamide derivatives have shown activity in the central nervous system. drugbank.com Exploring the neuroprotective or neuromodulatory effects of this compound could lead to new treatments for neurodegenerative diseases or psychiatric disorders.
Infectious Diseases: The nitropyridine moiety is present in some antimicrobial agents. mdpi.com Screening the compound and its analogs against a panel of bacterial and parasitic pathogens could uncover novel anti-infective properties.
Prion Diseases: Some benzamide derivatives have been investigated as potential anti-prion agents. nih.gov
A thorough investigation of the compound's mechanism of action will be crucial for identifying these new therapeutic opportunities and expanding its clinical potential beyond its initial application.
Emerging Research Opportunities and Challenges in the Field of Nitropyridine-Benzamide Chemistry and Biology
The field of nitropyridine-benzamide chemistry and biology presents both exciting opportunities and significant challenges that will shape future research directions.
Emerging Opportunities:
Targeting Novel Biological Pathways: The unique chemical space occupied by nitropyridine-benzamides may allow for the targeting of novel or previously "undruggable" proteins.
Development of Selective Inhibitors: The modular nature of the scaffold provides a platform for the rational design of highly selective inhibitors for specific enzyme isoforms or receptor subtypes.
Application of New Synthetic Methodologies: Advances in synthetic organic chemistry, such as C-H functionalization, could enable more efficient and diverse synthesis of novel analogs. researchgate.netntnu.nochemrxiv.org
Challenges:
Synthesis and Functionalization: The synthesis of substituted nitropyridines can be challenging, requiring specialized methodologies to control regioselectivity and achieve desired functionalization. ntnu.noacs.org
Metabolic Stability and Pharmacokinetics: The nitro group can be susceptible to metabolic reduction, which may lead to unfavorable pharmacokinetic properties or the formation of reactive metabolites.
Off-Target Effects: As with any small molecule, ensuring high selectivity and minimizing off-target effects will be a critical challenge in the development of safe and effective therapeutics.
Addressing these challenges through innovative synthetic strategies and comprehensive biological profiling will be essential for realizing the full therapeutic potential of the nitropyridine-benzamide scaffold. researchgate.netnih.govjppres.com
Q & A
Q. What are the key synthetic routes for 3-[(3-Nitropyridin-2-yl)amino]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the nitro group on the pyridine ring can facilitate electrophilic aromatic substitution, while the benzamide moiety allows for functionalization via amide bond formation. A methodological approach includes:
- Step 1 : Reacting 3-nitropyridin-2-amine with a benzoyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous THF).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Adjusting solvent polarity, temperature, and catalyst (e.g., palladium for cross-coupling) to improve yield. Contradictions in yields may arise from competing side reactions (e.g., over-reduction of nitro groups), which require monitoring via TLC or HPLC .
Q. How can spectroscopic methods (NMR, IR, X-ray crystallography) be employed to characterize this compound?
- NMR : The pyridine ring protons (δ 8.5–9.5 ppm) and benzamide NH (δ ~10 ppm) provide distinct signals. H and C NMR confirm regioselectivity and purity.
- IR : Stretching frequencies for NO (~1520 cm) and amide C=O (~1650 cm) validate functional groups.
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal planar benzamide and pyridine moieties, with intermolecular hydrogen bonds stabilizing the structure. Data collection using Oxford Xcalibur diffractometers and refinement via CrysAlis software are standard .
Advanced Research Questions
Q. How can computational tools like PHENIX or Phaser assist in resolving structural ambiguities or reaction mechanisms?
- PHENIX : Used for macromolecular structure refinement. For small molecules, it can validate hydrogen-bonding networks and torsional angles derived from crystallographic data .
- Phaser : Applies molecular replacement to solve crystal structures when heavy atoms (e.g., nitro groups) introduce phase problems. For mechanistic studies, density functional theory (DFT) calculations (e.g., Gaussian) predict transition states in nitro-group reduction or substitution reactions .
Q. What strategies address contradictions in biochemical activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity and differentiate specific vs. nonspecific interactions.
- Control Studies : Compare activity against structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide in ) to identify critical pharmacophores.
- Pathway Analysis : RNA sequencing or proteomics can reveal downstream effects of target engagement (e.g., bacterial proliferation pathways in ) .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effect : The nitro group stabilizes negative charges during nucleophilic substitution at the pyridine ring.
- Redox Reactivity : Controlled reduction (e.g., H/Pd-C) converts the nitro group to an amine, altering solubility and biological activity. Cyclic voltammetry can map redox potentials .
Q. What crystallographic challenges arise in resolving polymorphic forms of this compound?
- Polymorphism : Different packing arrangements (e.g., monoclinic vs. triclinic) may form under varying solvent conditions. High-resolution synchrotron X-ray diffraction distinguishes polymorphs.
- Disorder Handling : Refinement tools in Olex2 or SHELXL address positional disorder in the benzamide or pyridine groups .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments.
- Contradiction Resolution : Use multivariate analysis (e.g., PCA) to reconcile conflicting bioactivity data from different assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
